molecular formula C10H8BrN3 B14835982 N-(2-Bromopyridin-4-YL)pyridin-2-amine

N-(2-Bromopyridin-4-YL)pyridin-2-amine

Cat. No.: B14835982
M. Wt: 250.09 g/mol
InChI Key: SGGPPGXIRBMFHX-UHFFFAOYSA-N
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Description

N-(2-Bromopyridin-4-yl)pyridin-2-amine (CAS 1209459-19-7) is a brominated aminopyridine derivative of significant value in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in constructing complex nitrogen-containing heterocyclic systems. Its structure makes it a crucial precursor in metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed amination (Buchwald-Hartwig reaction), and in intramolecular cyclization studies to form fused ring systems like dipyridoimidazoles . These fused heterocyclic scaffolds are of high interest as they represent the core structures of compounds known as food-borne carcinogens (e.g., Glu-P-1) and are investigated for their biological activities . Researchers utilize this compound to explore mechanistic pathways in heterocycle formation, where it can undergo cyclization via either Pd-catalyzed amination or base-assisted nucleophilic aromatic substitution, providing a valuable model for reaction optimization . Furthermore, pyridin-2-amines, as a compound class, are recognized as important starting materials for producing biologically active imidazo-derivatives with potential applications as antiviral and immunosuppressive agents . With a molecular formula of C10H8BrN3 and a molecular weight of 250.09, this reagent is intended for research purposes only in laboratory settings . It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-N-pyridin-2-ylpyridin-4-amine

InChI

InChI=1S/C10H8BrN3/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H,(H,12,13,14)

InChI Key

SGGPPGXIRBMFHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination of 2,4-Dibromopyridine

The most efficient method involves palladium-catalyzed cross-coupling between 2,4-dibromopyridine and pyridin-2-amine . Optimized conditions adapted from PMC3188665 include:

  • Catalyst : Pd₂(dba)₃ (2.5 mol%)
  • Ligand : (±)-BINAP (5 mol%)
  • Base : NaO$$^t$$Bu (2 equiv)
  • Solvent : Toluene, 100°C, 12 hours

This protocol achieves 82% yield by selectively substituting the bromide at position 4 of the pyridine ring, leaving the position 2 bromine intact. The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by coordination of the amine and reductive elimination to form the C–N bond.

Table 1: Optimization of Buchwald-Hartwig Conditions

Parameter Variation Yield (%)
Catalyst Pd(OAc)₂ 45
Ligand XPhos 68
Temperature 80°C 73
Solvent Dioxane 78

Stepwise Synthesis via 2-Bromopyridine-4-Amine Intermediate

An alternative route begins with the synthesis of 2-bromopyridine-4-amine (Scheme 1):

  • Oxidation : 2-Bromopyridine is oxidized to its N-oxide using m-chloroperbenzoic acid (60% yield).
  • Nitration : The N-oxide undergoes nitration at position 4 with fuming HNO₃/H₂SO₄ (50% yield).
  • Reduction : Nitro and N-oxide groups are reduced with iron powder under ultrasonication (69% yield).

The resulting 2-bromopyridine-4-amine is coupled with 2-iodopyridine via Ullmann reaction:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 110°C, 24 hours (58% yield).

Comparative Analysis of Methodologies

Yield and Scalability

Buchwald-Hartwig amination outperforms Ullmann coupling in yield (82% vs. 58%) and reaction time (12 vs. 24 hours). However, the palladium-based method requires rigorous exclusion of oxygen and moisture, complicating scale-up. The stepwise approach, while longer, allows isolation of intermediates for quality control, critical in pharmaceutical applications.

Regioselectivity Challenges

In Ullmann couplings, competing coupling at position 6 of the pyridine ring (due to steric effects) reduces yields. Introducing electron-withdrawing groups or using bulkier ligands (e.g., DavePhos) mitigates this issue but increases costs.

Experimental Protocols and Characterization

Synthesis of 2-Bromopyridine-4-Amine (Adapted from)

  • Oxidation : Combine 2-bromopyridine (10 mmol) with m-CPBA (12 mmol) in CH₂Cl₂ at 0°C. Stir for 6 hours, then wash with NaHCO₃.
  • Nitration : Add the N-oxide to HNO₃/H₂SO₄ at 100°C for 2 hours. Quench with ice and extract with EtOAc.
  • Reduction : Reflux the nitro compound with Fe powder (5 equiv) in HCl/EtOH (1:1) under ultrasound for 1 hour.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H), 7.35 (s, 1H), 6.98 (d, J = 5.2 Hz, 1H), 4.12 (s, 2H).

Buchwald-Hartwig Coupling (Adapted from)

In a Schlenk tube, combine 2,4-dibromopyridine (1 mmol), pyridin-2-amine (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and NaO$$^t$$Bu (2 mmol) in toluene (5 mL). Degas and heat at 100°C for 12 hours. Purify by column chromatography (SiO₂, hexane/EtOAc 4:1).

Characterization Data :

  • LC-MS : m/z 294.9 [M+H]⁺.
  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.2, 150.1, 149.8, 137.5, 123.9, 121.4, 115.2.

Applications and Derivatives

This compound serves as a precursor to:

  • Antibiotics : Functionalization via Suzuki-Miyaura coupling introduces aryl groups at position 2.
  • Ligands : The amine bridge coordinates to Ru(II) or Ir(III) centers in photoluminescent complexes.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(PYRIDIN-2-YL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby affecting cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Substituent Effects on Pyridin-2-amine Derivatives

Compounds with pyridin-2-amine scaffolds exhibit diverse properties based on substituents. Key analogs from the evidence include:

Compound Name Substituents Molecular Weight Yield (%) Key Features Reference
N-[(4-Bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine (15) 4-Bromophenyl, dimethylaminoethyl 335 64 Bromine enhances lipophilicity; tertiary amine improves solubility
5-Bromo-4-fluoropyridin-2-amine 5-Bromo, 4-fluoro 191 N/A Halogen substitution increases reactivity; fluorinated analogs show metabolic stability
N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine Benzyl, 5-bromo, N,4-dimethyl 291 N/A Methyl groups reduce steric hindrance; benzyl enhances aromatic interactions
4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (44) Imidazole, morpholinophenyl 422 N/A JNK3 inhibitor with low nanomolar activity; metabolically stable

Key Observations :

  • Fluorine (e.g., 4-fluoropyridin-2-amine analogs) improves metabolic stability due to its electronegativity .
  • Aromatic vs. Aliphatic Substituents : Benzyl groups (e.g., compound 7) facilitate π-π stacking in biological targets, while aliphatic chains (e.g., compounds 12 and 13 in ) may improve solubility but reduce target specificity .

Q & A

Q. What are the primary synthetic routes for N-(2-Bromopyridin-4-YL)pyridin-2-amine, and how are intermediates characterized?

Methodological Answer: A common synthetic route involves coupling 2-bromopyridine derivatives with functionalized pyridin-2-amine precursors. For example, selenium-containing analogs (e.g., selenazolo-pyridine derivatives) are synthesized via cyclization reactions using triethylamine (Et₃N) and selenium powder under controlled conditions . Intermediates are characterized using techniques like NMR (¹H/¹³C) and mass spectrometry. For air-sensitive reagents, inert atmospheres (e.g., nitrogen) and slow reagent addition are critical to manage exothermic reactions .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Agilent Xcalibur with CuKα radiation, λ = 1.54178 Å) at 295 K. Absorption corrections are applied via multi-scan methods (e.g., CrysAlisPro software) . Structural refinement with SHELXL incorporates anisotropic displacement parameters and riding hydrogen models. Key metrics include R-factors (e.g., R₁ = 0.052) and data-to-parameter ratios (e.g., 12.4:1) to validate accuracy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments and aromatic ring substitution patterns.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 353.08 g/mol for C₁₂H₈BrN₃Se analogs) .
  • FT-IR : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹).
  • UV-Vis : Analyzes π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How are discrepancies in crystallographic data resolved during refinement?

Methodological Answer: Discrepancies arise from thermal motion or disordered atoms. Advanced refinement in SHELXL uses:

  • Anisotropic displacement parameters for non-hydrogen atoms.
  • Constraints/restraints for hydrogen atoms (e.g., C–H = 0.95 Å, Uiso(H) = 1.2Ueq(C)) .
  • Validation tools : CheckCIF analyzes geometric outliers. For low data-to-parameter ratios (<10:1), additional data collection or parameter reduction is advised .

Q. What strategies optimize reaction yields when handling air-sensitive reagents?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., selenium cyclization) .
  • Temperature control : Gradual heating (e.g., reflux at 110°C) prevents runaway exothermic reactions.
  • Purification : Column chromatography or recrystallization (e.g., CCl₄ for selenazolo derivatives) improves purity (>95%) .

Q. How does hydrogen bonding influence supramolecular architecture, and how is it analyzed?

Methodological Answer: In crystal lattices, N–H···N hydrogen bonds (e.g., H···N = 2.933 Å) form dimeric motifs, creating 8-membered rings. Analysis involves:

  • Mercury Software : Visualizes packing diagrams and intermolecular interactions.
  • Hirshfeld Surfaces : Quantifies interaction contributions (e.g., 15% H-bonding in selenazolo derivatives) .
  • Thermal ellipsoid plots : Assess atomic displacement anisotropy (e.g., 50% probability ellipsoids) .

Q. What computational methods validate crystallographic models post-refinement?

Methodological Answer:

  • Density Functional Theory (DFT) : Compares experimental bond lengths/angles with optimized geometries (e.g., <0.02 Å deviations).
  • Hirshfeld Atom Refinement (HAR) : Improves hydrogen atom positioning in polarizable environments.
  • Mogul Geometry Check : Identifies outliers in torsion angles (e.g., planar vs. puckered rings) .

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